molecular formula C22H27N3O4 B7178084 4-[3-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]propanoylamino]benzamide

4-[3-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]propanoylamino]benzamide

Cat. No.: B7178084
M. Wt: 397.5 g/mol
InChI Key: BJFZFUYEOVDYOS-UHFFFAOYSA-N
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Description

4-[3-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]propanoylamino]benzamide is a complex organic compound that features a pyrrolidine ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]propanoylamino]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the formation of the pyrrolidine ring followed by its attachment to the benzamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[3-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]propanoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[3-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]propanoylamino]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]propanoylamino]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • 3-(3,4-Dimethoxyphenyl)-1-propanol

Uniqueness

4-[3-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]propanoylamino]benzamide is unique due to its specific structure, which combines a pyrrolidine ring with a benzamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-[3-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-10-7-16(14-20(19)29-2)18-4-3-12-25(18)13-11-21(26)24-17-8-5-15(6-9-17)22(23)27/h5-10,14,18H,3-4,11-13H2,1-2H3,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFZFUYEOVDYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2CCC(=O)NC3=CC=C(C=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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